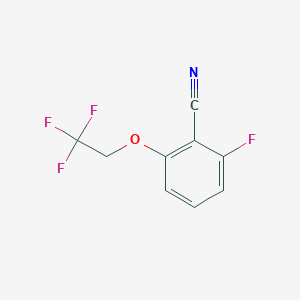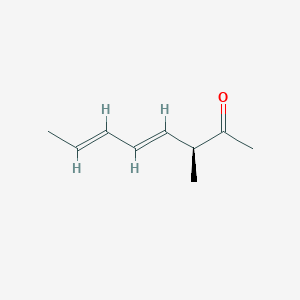
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that is commonly found in various plant species. This compound has been extensively studied due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is not fully understood. However, research has shown that this compound works by inhibiting various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been found to activate various antioxidant enzymes, which help to reduce oxidative stress.
Efectos Bioquímicos Y Fisiológicos
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been found to have various biochemical and physiological effects. Research has shown that this compound can reduce inflammation, oxidative stress, and cell damage. It has also been found to improve cognitive function, reduce blood glucose levels, and reduce the risk of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3S,4E,6E)-3-Methylocta-4,6-dien-2-one in lab experiments is its availability. This compound can be easily synthesized or isolated from plant sources. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on (3S,4E,6E)-3-Methylocta-4,6-dien-2-one. One direction is to further investigate its potential therapeutic properties and develop drugs based on this compound. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, research can be done to improve the solubility of this compound in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, (3S,4E,6E)-3-Methylocta-4,6-dien-2-one is a natural compound that has potential therapeutic properties. It can be synthesized using various methods and has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that can lead to the development of new drugs and a better understanding of its mechanism of action.
Métodos De Síntesis
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one can be synthesized using various methods. One of the most common methods is the isolation from plant sources. This compound is found in various plants such as ginger, turmeric, and mango. Another method is the chemical synthesis of the compound using starting materials such as 3-methyl-2-buten-1-ol and acetic acid.
Aplicaciones Científicas De Investigación
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
116454-34-3 |
|---|---|
Nombre del producto |
(3S,4E,6E)-3-Methylocta-4,6-dien-2-one |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(3S,4E,6E)-3-methylocta-4,6-dien-2-one |
InChI |
InChI=1S/C9H14O/c1-4-5-6-7-8(2)9(3)10/h4-8H,1-3H3/b5-4+,7-6+/t8-/m0/s1 |
Clave InChI |
PNFIYBQOUPIIHJ-MBFKRBPYSA-N |
SMILES isomérico |
C/C=C/C=C/[C@H](C)C(=O)C |
SMILES |
CC=CC=CC(C)C(=O)C |
SMILES canónico |
CC=CC=CC(C)C(=O)C |
Sinónimos |
4,6-Octadien-2-one, 3-methyl-, [S-(E,E)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



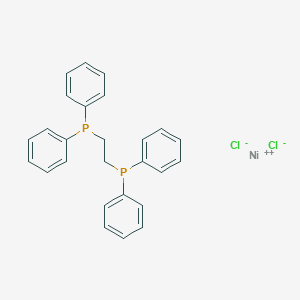
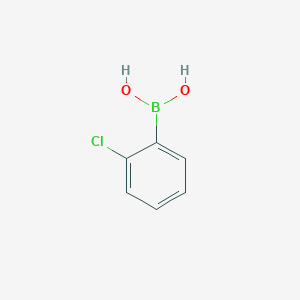
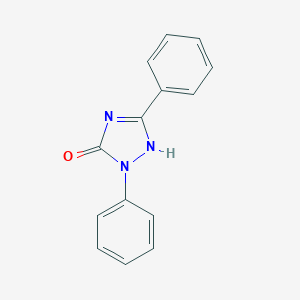
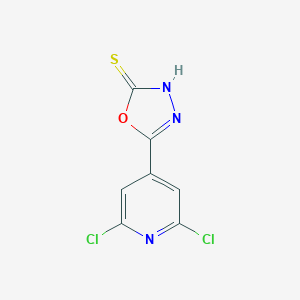
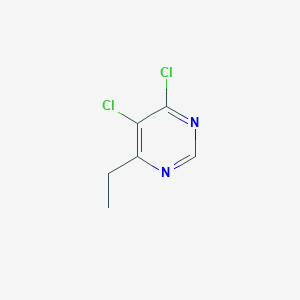
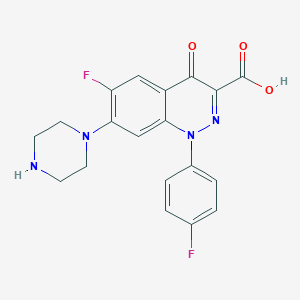
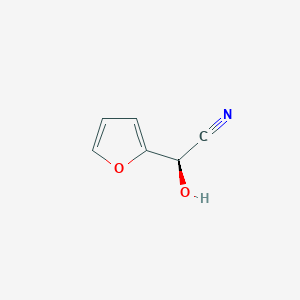
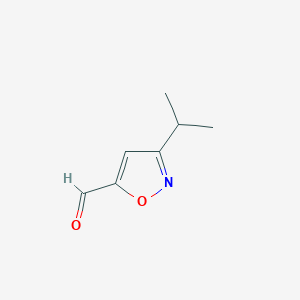
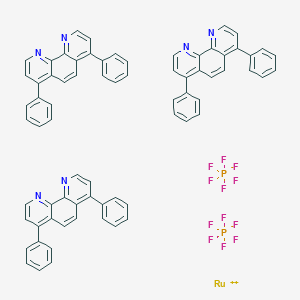
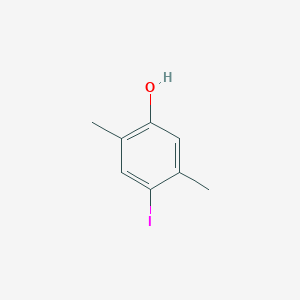

![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
